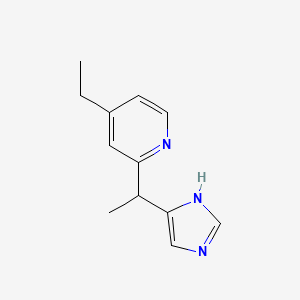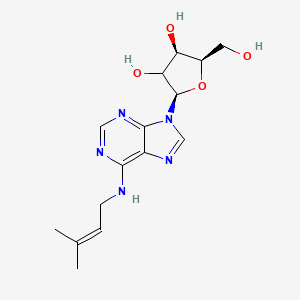
6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine is a synthetic purine nucleoside analog. Compounds of this class are often studied for their potential applications in medicinal chemistry, particularly as antiviral or anticancer agents. The structure consists of a purine base attached to a ribofuranosyl sugar moiety, with a dimethylallylamino group at the 6-position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine typically involves the following steps:
Purine Base Modification: The purine base is first modified to introduce the dimethylallylamino group at the 6-position. This can be achieved through nucleophilic substitution reactions.
Glycosylation: The modified purine base is then glycosylated with a ribofuranosyl donor under acidic or basic conditions to form the nucleoside.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesizers and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylallylamino group.
Reduction: Reduction reactions may target the purine ring or the ribofuranosyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the purine ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Could be used in the synthesis of pharmaceuticals or as a research tool in drug development.
Mecanismo De Acción
The mechanism of action for compounds like 6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine often involves:
Molecular Targets: Binding to enzymes involved in nucleic acid synthesis, such as DNA polymerases or ribonucleotide reductases.
Pathways: Inhibition of nucleic acid synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
Vidarabine: An antiviral drug with a similar purine base.
Cladribine: A chemotherapeutic agent with a similar mechanism of action.
Uniqueness
6-(3,3-Dimethylallylamino)-9-(b-D-ribofuranosyl)purine is unique due to the presence of the dimethylallylamino group, which may confer specific binding properties and biological activities not seen in other compounds.
Propiedades
Fórmula molecular |
C15H21N5O4 |
|---|---|
Peso molecular |
335.36 g/mol |
Nombre IUPAC |
(2R,3R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h3,6-7,9,11-12,15,21-23H,4-5H2,1-2H3,(H,16,17,18)/t9-,11+,12?,15-/m1/s1 |
Clave InChI |
USVMJSALORZVDV-WABSSEDKSA-N |
SMILES isomérico |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)C |
SMILES canónico |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


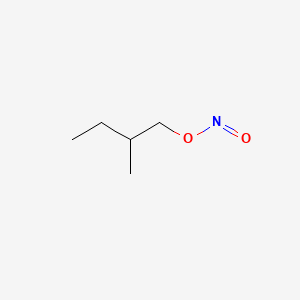
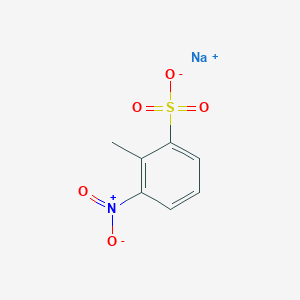
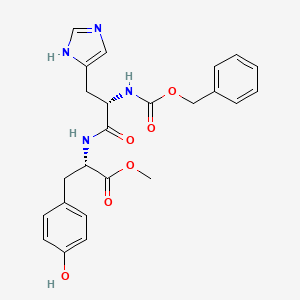
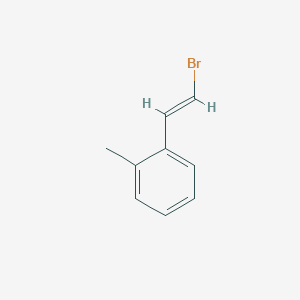
![12-hydroxy-1,10-di(pyren-1-yl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12817798.png)
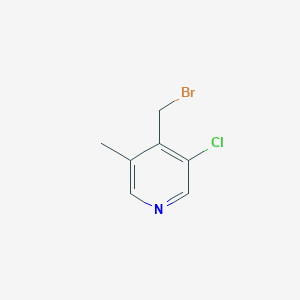


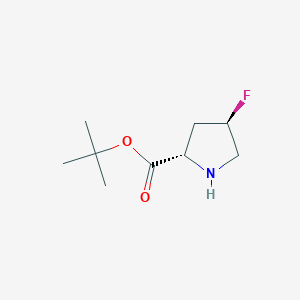
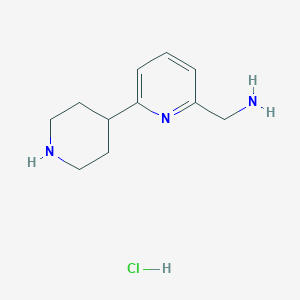
![Benzo[c]isothiazole-6-carboxylic acid](/img/structure/B12817830.png)

